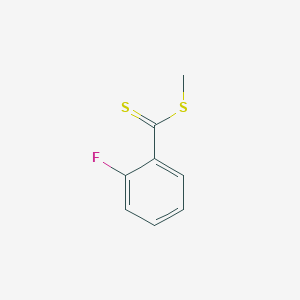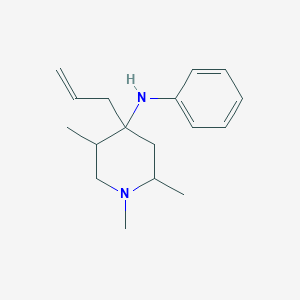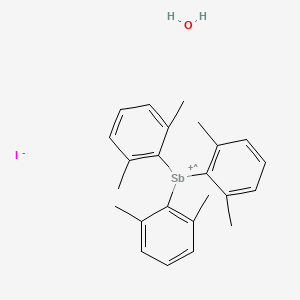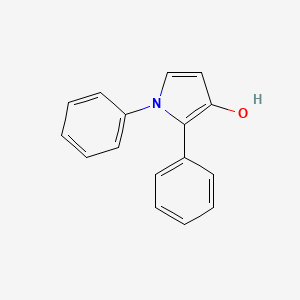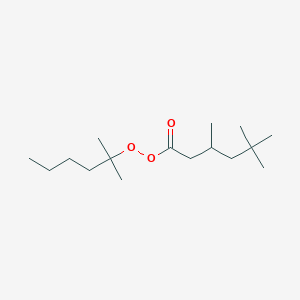
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C14H28O3. It is known for its applications in various chemical processes due to its ability to initiate polymerization reactions. The compound is characterized by its relatively high boiling point of 276.9°C at 760 mmHg and a density of 0.905 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-methylhexan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other oxidizing agents. The reactions are typically carried out at elevated temperatures.
Decomposition Reactions: These reactions can be induced by heat or light, leading to the formation of free radicals.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials .
Aplicaciones Científicas De Investigación
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of monomers to form polymers.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies involving oxidative stress and the role of free radicals in biological systems.
Mecanismo De Acción
The primary mechanism of action of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions, leading to the formation of polymers or the oxidation of other substances. The molecular targets and pathways involved include the interaction of free radicals with monomers or other reactive species .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbutan-2-yl 3,5,5-trimethylhexaneperoxoate
- tert-Butylperoxy-3,5,5-trimethylhexanoate
Uniqueness
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where stability and reactivity are crucial .
Propiedades
Número CAS |
114464-85-6 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
2-methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-8-9-10-16(6,7)19-18-14(17)11-13(2)12-15(3,4)5/h13H,8-12H2,1-7H3 |
Clave InChI |
CJIIMYNFOFKVGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)OOC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


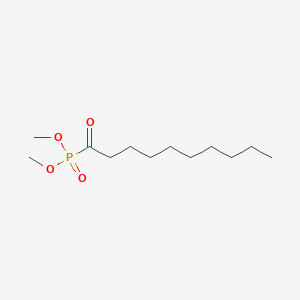
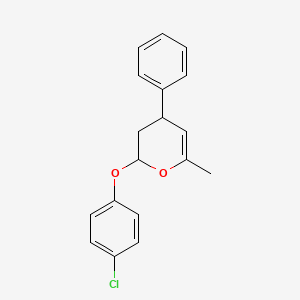
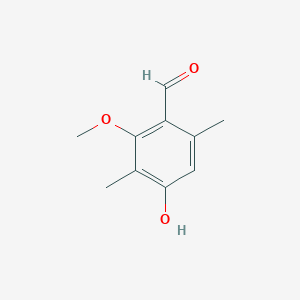


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
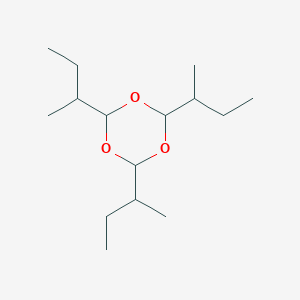
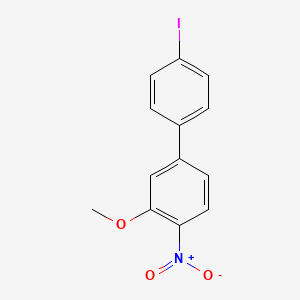
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
